molecular formula C10H20O2 B13253958 2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol

2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol

Cat. No.: B13253958
M. Wt: 172.26 g/mol
InChI Key: JFRFXVLOUAYBPS-UHFFFAOYSA-N
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Description

2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol is an organic compound with the molecular formula C10H20O2 It is a cycloalkane derivative, specifically a cyclohexane ring substituted with a hydroxymethyl group and a propan-2-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol typically involves the reaction of cyclohexanone with formaldehyde and a secondary alcohol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce more saturated alcohols.

Scientific Research Applications

2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol exerts its effects depends on its interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexane ring provides a hydrophobic core that can interact with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler cyclohexane derivative with a single hydroxyl group.

    Cyclohexanone: The oxidized form of cyclohexanol, containing a ketone group.

    2-Methylcyclohexanol: A similar compound with a methyl group instead of a hydroxymethyl group.

Uniqueness

2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol is unique due to the presence of both a hydroxymethyl group and a propan-2-ol group on the cyclohexane ring. This dual functionality allows for a wider range of chemical reactions and interactions compared to simpler cyclohexane derivatives.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-[1-(hydroxymethyl)cyclohexyl]propan-2-ol

InChI

InChI=1S/C10H20O2/c1-9(2,12)10(8-11)6-4-3-5-7-10/h11-12H,3-8H2,1-2H3

InChI Key

JFRFXVLOUAYBPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCCC1)CO)O

Origin of Product

United States

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